N-[4-[[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]-2-(4-propan-2-yltriazol-1-yl)acetamide;4-methylbenzenesulfonic acid
Overview
Description
AZD3229 Tosylate is a potent and selective inhibitor of the KIT protein, which is a type of receptor tyrosine kinase. This compound is primarily used in the treatment of gastrointestinal stromal tumors (GIST), which are often driven by mutations in the KIT gene . AZD3229 Tosylate has shown significant efficacy in inhibiting both primary and secondary mutations of KIT, making it a promising candidate for overcoming resistance to existing treatments .
Preparation Methods
The synthesis of AZD3229 Tosylate involves multiple steps, including the formation of the core quinazoline structure and subsequent functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
AZD3229 Tosylate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound, potentially altering its activity or solubility.
Reduction: Reduction reactions can be employed to convert certain functional groups into more reactive forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AZD3229 Tosylate has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of receptor tyrosine kinases and to develop new inhibitors with improved properties.
Biology: The compound is used in cellular and molecular biology studies to investigate the role of KIT in cell signaling and tumor growth.
Mechanism of Action
AZD3229 Tosylate exerts its effects by selectively inhibiting the KIT protein, which is involved in cell signaling pathways that regulate cell growth and survival. The compound binds to the ATP-binding site of KIT, preventing its activation and subsequent phosphorylation of downstream signaling molecules . This inhibition leads to the suppression of tumor cell proliferation and induces apoptosis in cells harboring KIT mutations .
Comparison with Similar Compounds
AZD3229 Tosylate is unique in its ability to inhibit a broad spectrum of KIT mutations, including those that confer resistance to other inhibitors. Similar compounds include:
Imatinib: A first-line treatment for GIST, but less effective against secondary KIT mutations.
Sunitinib: A second-line treatment with broader activity but associated with significant side effects.
Regorafenib: A third-line treatment with activity against some resistant mutations but limited efficacy.
AZD3229 Tosylate stands out due to its higher potency and selectivity, making it a promising candidate for overcoming resistance in GIST treatment .
Properties
IUPAC Name |
N-[4-[[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]-2-(4-propan-2-yltriazol-1-yl)acetamide;4-methylbenzenesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN7O3.C7H8O3S/c1-15(2)21-12-32(31-30-21)13-22(33)28-16-4-6-17(7-5-16)29-24-23-19(25)10-18(35-9-8-34-3)11-20(23)26-14-27-24;1-6-2-4-7(5-3-6)11(8,9)10/h4-7,10-12,14-15H,8-9,13H2,1-3H3,(H,28,33)(H,26,27,29);2-5H,1H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHHAHZPRULJMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C1=CN(N=N1)CC(=O)NC2=CC=C(C=C2)NC3=NC=NC4=C3C(=CC(=C4)OCCOC)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34FN7O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2248003-71-4 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2248003-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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